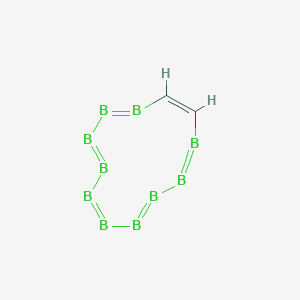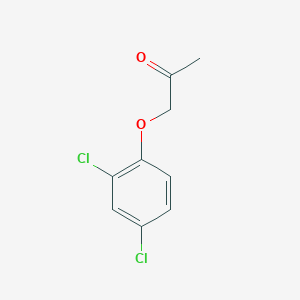
(2,4-Dichlorophenoxy)-2-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dichlorophenoxy)-2-propanone, also known as 2,4-DP, is a chemical compound that belongs to the family of phenoxy herbicides. It is widely used in agriculture and forestry as a selective herbicide due to its ability to control broadleaf weeds. 2,4-DP is also used in scientific research as a tool to study the mechanism of action of herbicides and to develop new herbicides with improved efficacy and safety.
作用機序
(2,4-Dichlorophenoxy)-2-propanone acts as a synthetic auxin, which is a plant hormone that regulates plant growth and development. By mimicking the natural auxin, (2,4-Dichlorophenoxy)-2-propanone disrupts the normal growth and development of plants, causing them to grow abnormally and eventually die. The mode of action of (2,4-Dichlorophenoxy)-2-propanone involves the inhibition of cell division and elongation in the meristematic tissues of plants.
生化学的および生理学的効果
The biochemical and physiological effects of (2,4-Dichlorophenoxy)-2-propanone on plants include the inhibition of photosynthesis, the disruption of membrane integrity, the alteration of protein synthesis, and the induction of oxidative stress. These effects lead to the accumulation of reactive oxygen species, the depletion of energy reserves, and the disruption of ion homeostasis, ultimately resulting in plant death.
実験室実験の利点と制限
One of the advantages of using (2,4-Dichlorophenoxy)-2-propanone in lab experiments is its high selectivity towards broadleaf weeds, which allows researchers to study the effects of phenoxy herbicides on specific plant species. Another advantage is its low toxicity towards animals and humans, which makes it a safer alternative to other herbicides. However, one of the limitations of using (2,4-Dichlorophenoxy)-2-propanone is its potential to contaminate the environment and cause ecological damage if not used properly.
将来の方向性
In the future, researchers aim to develop new herbicides that are more effective and selective than (2,4-Dichlorophenoxy)-2-propanone, while also being environmentally friendly and safe for human and animal health. They also aim to study the molecular mechanisms underlying the mode of action of phenoxy herbicides, with the goal of identifying new targets for herbicide development. Furthermore, researchers aim to investigate the potential of (2,4-Dichlorophenoxy)-2-propanone as a tool for plant biotechnology, such as the induction of somatic embryogenesis and the production of transgenic plants.
合成法
(2,4-Dichlorophenoxy)-2-propanone can be synthesized by reacting 2,4-dichlorophenol with propionic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces (2,4-Dichlorophenoxy)-2-propanone as a yellow crystalline solid with a melting point of 66-67 °C.
科学的研究の応用
(2,4-Dichlorophenoxy)-2-propanone is widely used in scientific research to study the mechanism of action of phenoxy herbicides. It is also used as a tool to develop new herbicides with improved efficacy and safety. In addition, (2,4-Dichlorophenoxy)-2-propanone is used in bioassays to test the sensitivity of plants to phenoxy herbicides and to evaluate the potential of new herbicides to control weeds.
特性
CAS番号 |
17199-30-3 |
|---|---|
製品名 |
(2,4-Dichlorophenoxy)-2-propanone |
分子式 |
C9H8Cl2O2 |
分子量 |
219.06 g/mol |
IUPAC名 |
1-(2,4-dichlorophenoxy)propan-2-one |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(12)5-13-9-3-2-7(10)4-8(9)11/h2-4H,5H2,1H3 |
InChIキー |
MQYQBKDURLWQTF-UHFFFAOYSA-N |
SMILES |
CC(=O)COC1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
CC(=O)COC1=C(C=C(C=C1)Cl)Cl |
その他のCAS番号 |
17199-30-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



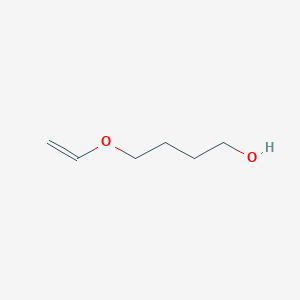
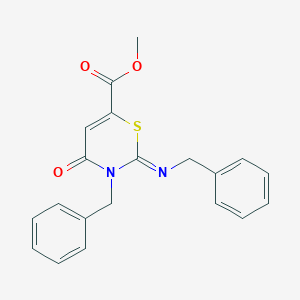
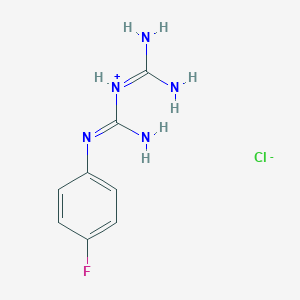
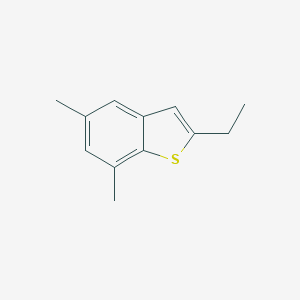
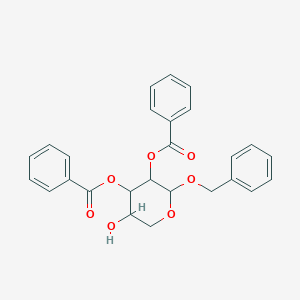
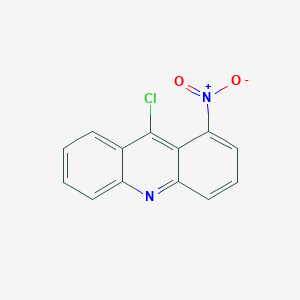
![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)
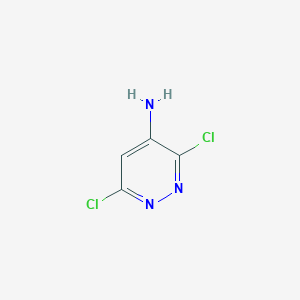
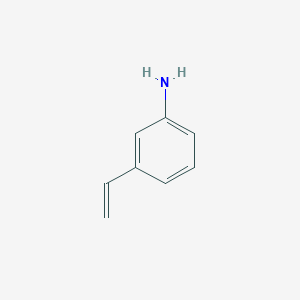
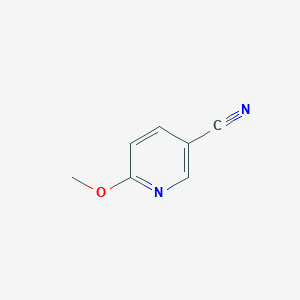
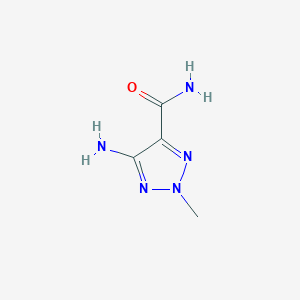
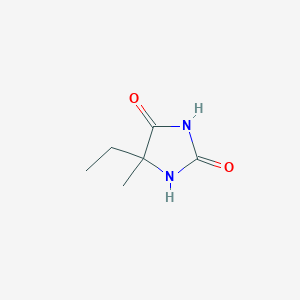
![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)
